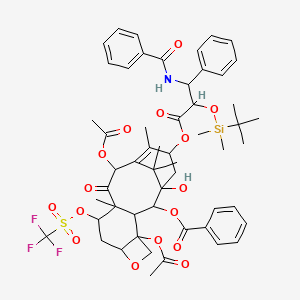

2'-O-(tert-Butyldimethylsilyl)paclitaxel 7-O-triflate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2'-O-(tert-ブチルジメチルシリル)パクリタキセル 7-O-トリフラートは、よく知られた抗がん剤であるパクリタキセルの合成誘導体です。この化合物は、2'-O位にtert-ブチルジメチルシリル基、7-O位にトリフラート基が存在することを特徴としています。主に、パクリタキセル誘導体の効果とメカニズムを研究する研究設定で使用されています。

準備方法

合成経路と反応条件

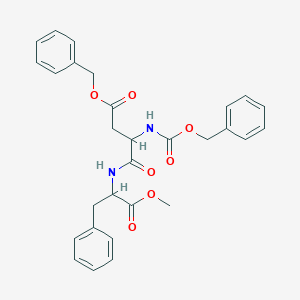

2'-O-(tert-ブチルジメチルシリル)パクリタキセル 7-O-トリフラートの合成には、複数のステップが含まれます。一般的な方法の1つは、室温でイミダゾールとジメチルホルムアミド(DMF)の存在下で、パクリタキセルの2'-ヒドロキシル基をtert-ブチルジメチルシリルクロリドで保護することです 。 次に、ピリジンの存在下で、トリフルオロメタンスルホン酸無水物を使用して、7-ヒドロキシル基をトリフラートに変換します .

工業生産方法

この化合物の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、ラボ規模の合成手順をスケールアップすることです。これには、反応条件の最適化、工業グレードの試薬の使用、一貫した収量と純度を確保するための大型反応器の使用が含まれます。

化学反応の分析

反応の種類

2'-O-(tert-ブチルジメチルシリル)パクリタキセル 7-O-トリフラートは、次のようなさまざまな化学反応を起こすことができます。

置換反応: トリフラート基は他の求核剤で置換できます。

脱保護反応: tert-ブチルジメチルシリル基は、酸性条件下で除去できます。

一般的な試薬と条件

置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれ、通常は穏やかな条件下で使用されます。

脱保護反応: テトラヒドロフラン(THF)中のテトラブチルアンモニウムフルオライド(TBAF)などの試薬を使用して、tert-ブチルジメチルシリル基を除去します.

形成される主要な生成物

置換反応: 使用する求核剤に応じて、さまざまなパクリタキセル誘導体が生成されます。

脱保護反応: tert-ブチルジメチルシリル基の除去により、対応するヒドロキシル誘導体が生成されます。

科学的研究の応用

2'-O-(tert-ブチルジメチルシリル)パクリタキセル 7-O-トリフラートは、主に科学研究で次のように使用されています。

薬物送達システムの研究: さまざまな薬物送達システムにおけるパクリタキセル誘導体の安定性と放出プロファイルを調査します。

抗がんメカニズムの探求: パクリタキセルとその誘導体が抗がん作用を発揮する分子メカニズムを理解します。

新しい治療薬の開発: より高い効力と副作用の低減を備えた、新しいパクリタキセルベースの治療薬の設計と合成を支援します.

作用機序

2'-O-(tert-ブチルジメチルシリル)パクリタキセル 7-O-トリフラートの作用機序は、パクリタキセルと同様です。ミクrotubuleに結合して安定化させ、脱重合を防ぎ、細胞分裂を阻害し、細胞死を誘導します。tert-ブチルジメチルシリル基とトリフラート基の存在により、安定性と細胞への取り込みが向上し、抗がん活性が向上する可能性があります .

類似の化合物との比較

類似の化合物

パクリタキセル: 親化合物で、がん治療に広く使用されています。

ドセタキセル: 抗がん作用が類似した、パクリタキセルの半合成誘導体です。

カバジタキセル: 特定の耐性のある癌細胞株に対する有効性が向上した別の誘導体です。

独自性

2'-O-(tert-ブチルジメチルシリル)パクリタキセル 7-O-トリフラートは、その特定の修飾のために独特であり、他のパクリタキセル誘導体に比べて、安定性、溶解性、細胞への取り込みにおいて利点がある可能性があります .

類似化合物との比較

Similar Compounds

Paclitaxel: The parent compound, widely used in cancer treatment.

Docetaxel: A semi-synthetic derivative of paclitaxel with similar anticancer properties.

Cabazitaxel: Another derivative with improved efficacy against certain resistant cancer cell lines.

Uniqueness

2’-O-(tert-Butyldimethylsilyl)paclitaxel 7-O-triflate is unique due to its specific modifications, which may offer advantages in terms of stability, solubility, and cellular uptake compared to other paclitaxel derivatives .

特性

IUPAC Name |

[4,12-diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H64F3NO16SSi/c1-30-36(70-48(64)42(74-76(10,11)49(4,5)6)40(33-21-15-12-16-22-33)58-46(62)34-23-17-13-18-24-34)28-53(65)45(71-47(63)35-25-19-14-20-26-35)43-51(9,44(61)41(69-31(2)59)39(30)50(53,7)8)37(73-75(66,67)54(55,56)57)27-38-52(43,29-68-38)72-32(3)60/h12-26,36-38,40-43,45,65H,27-29H2,1-11H3,(H,58,62) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWLKEZRCWJKHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H64F3NO16SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1100.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12287255.png)

![3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B12287266.png)

![(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate)](/img/structure/B12287303.png)

![(3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo](/img/structure/B12287320.png)